![molecular formula C18H29NO2Si2 B13829457 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one CAS No. 300809-96-5](/img/structure/B13829457.png)
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one is a complex organic compound characterized by the presence of benzyl, methyl, and trimethylsilyl groups attached to a furanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one typically involves multi-step organic reactions. One common approach is the reaction of benzylamine with trimethylsilyl chloride in the presence of a base to form the intermediate benzyl(trimethylsilyl)methylamine. This intermediate is then reacted with a furanone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), organometallic compounds (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .
Aplicaciones Científicas De Investigación
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-[(trimethylsilyl)methyl]benzylamine: Shares the benzyl and trimethylsilyl groups but lacks the furanone core.
Benzyl(trimethylsilyl)methylamine: Similar structure but different functional groups attached to the core.
Uniqueness
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one is unique due to its combination of benzyl, methyl, and trimethylsilyl groups attached to a furanone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
300809-96-5 |
|---|---|
Fórmula molecular |
C18H29NO2Si2 |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one |
InChI |
InChI=1S/C18H29NO2Si2/c1-19(13-14-11-9-8-10-12-14)17-15(22(2,3)4)16(18(20)21-17)23(5,6)7/h8-12,16H,13H2,1-7H3 |
Clave InChI |
DMWSTWUJINMXFP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C2=C(C(C(=O)O2)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



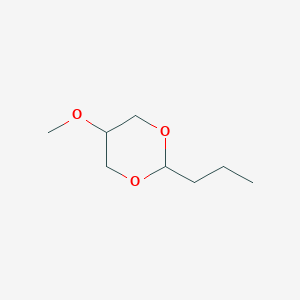
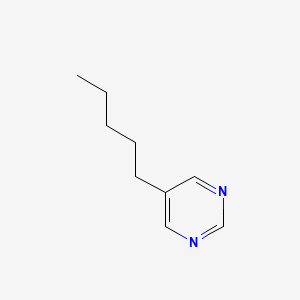
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
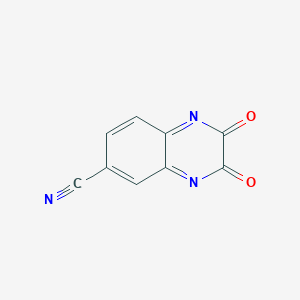
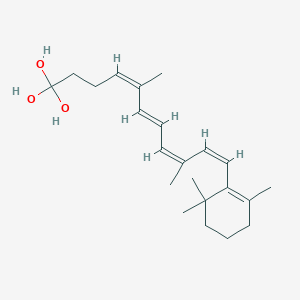
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
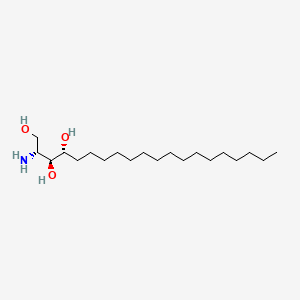
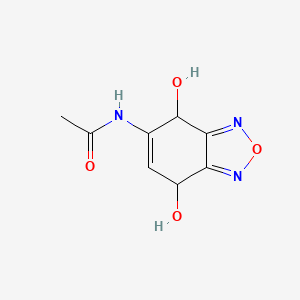
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
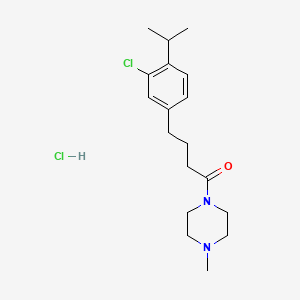

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
